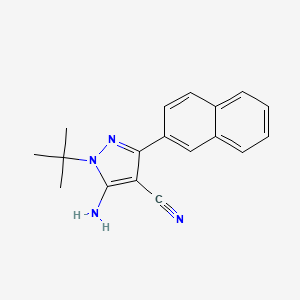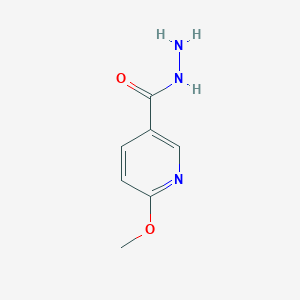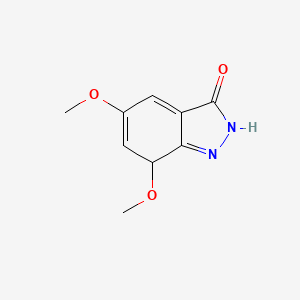
5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylhydrazine with tert-butyl acetoacetate, followed by the introduction of a cyano group at the 4-position. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more environmentally friendly approaches, such as the use of green solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(1-naphthyl)-4-cyano-1-cyclohexylpyrazole
- 5-Amino-3-(1-naphthyl)-4-cyano-1-phenylpyrazole
- 5-Amino-3-(1-naphthyl)-4-cyano-1-methylpyrazole
Uniqueness
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole is unique due to its tert-butyl group, which imparts specific steric and electronic properties
Propriétés
Formule moléculaire |
C18H18N4 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5-amino-1-tert-butyl-3-naphthalen-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C18H18N4/c1-18(2,3)22-17(20)15(11-19)16(21-22)14-9-8-12-6-4-5-7-13(12)10-14/h4-10H,20H2,1-3H3 |
Clé InChI |
DZSWVSBKEMEABO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=C(C(=N1)C2=CC3=CC=CC=C3C=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)


![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)

![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)


![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)


